1-(3,5-Dimethylphenyl)-1H-imidazole
Description
Overview of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. sciencepublishinggroup.com The imidazole scaffold, a five-membered aromatic ring with two non-adjacent nitrogen atoms, holds a particularly privileged position within this class. biomedpharmajournal.orgtsijournals.com First synthesized in 1858, this planar and polar molecule is amphoteric, meaning it can act as both an acid and a base. tsijournals.comnih.govnih.gov
The unique electronic configuration of the imidazole ring, which includes a pyrrole-type and a pyridine-type nitrogen, contributes to its aromaticity and diverse reactivity. biomedpharmajournal.orgthieme-connect.de This structural feature allows imidazole and its derivatives to readily interact with a variety of enzymes and receptors through weak interactions, a key factor in their biological significance. researchgate.net Indeed, the imidazole nucleus is a fundamental component of several naturally occurring and biologically crucial molecules, including the amino acid histidine, the neurotransmitter histamine, and nucleic acids like purine. biomedpharmajournal.orgnih.govdntb.gov.ua This prevalence in nature has made the imidazole scaffold a focal point for synthetic and medicinal chemists. sciencepublishinggroup.com
Significance of N-Aryl Imidazoles in Synthetic and Medicinal Chemistry Research
The attachment of an aryl (a functional group derived from an aromatic ring) group to one of the nitrogen atoms of the imidazole ring gives rise to a class of compounds known as N-aryl imidazoles. These compounds have garnered considerable attention due to their wide-ranging applications, particularly in medicinal chemistry. researchgate.net The synthesis of N-aryl imidazoles is a significant area of research, with two primary approaches: the construction of the imidazole moiety from open-chain precursors and the N-arylation of pre-existing imidazole rings. connectjournals.com
N-aryl imidazoles are recognized as key structural motifs in a variety of medicinally important compounds. connectjournals.com Their diverse biological activities have been extensively explored, with research highlighting their potential as anticancer, anti-inflammatory, antiviral, and antifungal agents. researchgate.netconnectjournals.com The ability to modify the aryl group allows for the fine-tuning of the compound's properties, making N-aryl imidazoles a versatile platform for drug discovery and development. acs.org
Research Landscape and Emerging Trends for 1-(3,5-Dimethylphenyl)-1H-imidazole
Within the broader class of N-aryl imidazoles, this compound represents a specific and noteworthy area of investigation. Research into this compound and its close analogs often focuses on their potential as ligands for the synthesis of metal complexes, such as those involving iridium(III). nih.gov These complexes are of interest for applications in materials science, including the development of chemosensors for detecting transition metal ions. nih.gov
A key aspect of the research on substituted imidazoles, including the 1-(3,5-dimethylphenyl) derivative, involves understanding their three-dimensional structure. X-ray crystallography studies have been instrumental in determining the planarity of the imidazole ring and the dihedral angles between the imidazole and the attached aryl rings. For instance, in a related compound, 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, the imidazole ring was found to be essentially planar, with specific dihedral angles relative to the dimethoxyphenyl and phenyl rings. nih.gov This type of structural information is crucial for understanding the molecule's reactivity and how it interacts with other molecules.
The synthesis of these compounds is also a significant research focus. Multi-component reactions are often employed due to their efficiency and atom economy. biolmolchem.com For example, a common synthetic route involves the reaction of a diketone (like butane-2,3-dione or biacetyl), an aniline (B41778) derivative (such as 3,5-xylidine or 3,5-dimethoxyaniline), an aldehyde (like benzaldehyde), and a source of ammonia (B1221849) (often ammonium (B1175870) acetate) in a suitable solvent. nih.govnih.gov
Scope and Objectives of Academic Inquiry on this compound
The primary objectives of academic inquiry into this compound and related compounds are multifaceted. A central goal is the development of efficient and sustainable synthetic methodologies. This includes optimizing reaction conditions, exploring green chemistry approaches, and utilizing catalytic systems to improve yields and reduce waste. biolmolchem.comnih.gov
Another key objective is the thorough characterization of these molecules. This involves not only determining their chemical structure using techniques like NMR and mass spectrometry but also elucidating their solid-state structure through X-ray diffraction. nih.govnih.gov Understanding the precise geometry of the molecule is fundamental to predicting its chemical behavior and potential applications.
Furthermore, a significant portion of the research is dedicated to exploring the potential applications of these compounds. As previously mentioned, their use as ligands in coordination chemistry is a major area of interest, with the aim of creating novel materials with specific electronic or sensory properties. nih.gov Additionally, given the broad biological activity of the imidazole class, researchers are often investigating the potential of these specific derivatives in medicinal chemistry, for example, as inhibitors of enzymes or as scaffolds for new therapeutic agents. acs.orgnih.gov
Interactive Data Table: Synthesis of N-Aryl Imidazole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) |
| Butane-2,3-dione | 3,5-Xylidine | Benzaldehyde (B42025) | Ammonium acetate (B1210297) | 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole | 46 |
| Biacetyl | 3,5-Dimethoxyaniline | Benzaldehyde | Ammonium acetate | 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole | 45 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-5-10(2)7-11(6-9)13-4-3-12-8-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCCCYBDBBJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454200 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223762-69-4 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 3,5 Dimethylphenyl 1h Imidazole
Classical and Contemporary Synthetic Routes to the 1-(3,5-Dimethylphenyl)-1H-imidazole Nucleus
The Debus-Radziszewski reaction is a classical and versatile method for the synthesis of imidazoles, first reported in 1858. mdpi.comijprajournal.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.com A significant modification of this reaction, which allows for the synthesis of N-substituted imidazoles, replaces one equivalent of ammonia with a primary amine. wikipedia.org
To synthesize this compound via this approach, the key starting materials would be a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (like formaldehyde), and 3,5-dimethylaniline. The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia (or a primary amine), which then condenses with the aldehyde to form the imidazole (B134444) ring. wikipedia.org
The general reaction scheme is as follows:
Reactants: Glyoxal (B1671930), Formaldehyde, 3,5-Dimethylaniline, and Ammonia.
Mechanism: The reaction likely proceeds in two main stages. First, glyoxal condenses with ammonia and 3,5-dimethylaniline to form an N-(3,5-dimethylphenyl)diimine intermediate. In the second stage, this intermediate reacts with formaldehyde to undergo cyclization and subsequent aromatization to yield this compound. wikipedia.orgresearchgate.net
While this method is historically significant, it can sometimes suffer from low yields and the formation of side products. ijprajournal.com Modern variations often employ catalysts and optimized reaction conditions to improve efficiency.
Table 1: Analogous Examples of Debus-Radziszewski Reaction for N-Arylimidazole Synthesis
| 1,2-Dicarbonyl | Aldehyde | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzil (B1666583) | Benzaldehyde (B42025) | Aniline (B41778) | Lactic Acid, 160°C | 1,2,4,5-Tetraphenyl-1H-imidazole | 92 | ijprajournal.com |
| Benzil | 4-Chlorobenzaldehyde | Aniline | SBA-Pr-SO3H, solvent-free | 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole | 100 | ijprajournal.com |
Note: The examples in this table illustrate the general applicability of the Debus-Radziszewski reaction for the synthesis of N-arylimidazoles. Specific conditions for the synthesis of this compound may vary.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. iau.ir The Debus-Radziszewski reaction is itself a type of MCR. Other MCRs for the synthesis of N-arylimidazoles often involve variations in the starting materials and catalysts.
For the synthesis of 1,2,4,5-tetrasubstituted N-arylimidazoles, a four-component reaction can be employed using a 1,2-diketone, an aldehyde, a primary amine (such as 3,5-dimethylaniline), and ammonium (B1175870) acetate (B1210297). rsc.org The choice of catalyst is crucial for controlling the selectivity and yield of the desired product. rsc.org
A plausible MCR for a substituted this compound could involve:
Reactants: Benzil (as the 1,2-diketone), an appropriate aldehyde, 3,5-dimethylaniline, and ammonium acetate.
Catalyst: Various catalysts can be employed, including Lewis acids and solid-supported acids, to promote the condensation and cyclization steps. rsc.orgrsc.org
These one-pot syntheses are highly valued for their atom economy and procedural simplicity.
Table 2: Analogous Examples of Multicomponent Reactions for N-Arylimidazole Synthesis
| 1,2-Diketone | Aldehyde | Amine | Catalyst | Product | Yield (%) | Reference |
| Benzil | 4-Nitrobenzaldehyde | Aniline | Zn(BF4)2 | 1-(4-Nitrophenyl)-2,4,5-triphenyl-1H-imidazole | High | rsc.org |
| Benzil | Indole-3-carboxaldehyde | Ammonium Acetate (3-MCR) | Magnetic Nanoparticle Supported Lewis Acid | 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole | 93 | rsc.org |
Note: This table provides examples of multicomponent reactions for synthesizing various substituted N-arylimidazoles. The specific reactants and conditions would need to be adapted for the synthesis of this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govlew.ro The application of microwave irradiation to the synthesis of imidazoles, including N-arylimidazoles, has been well-documented. nih.govglobalresearchonline.net
Microwave energy can be effectively applied to various imidazole syntheses, including the Debus-Radziszewski reaction and multicomponent reactions. ijprajournal.comglobalresearchonline.net For the synthesis of this compound, a mixture of the appropriate reactants (e.g., glyoxal, formaldehyde, and 3,5-dimethylaniline) could be subjected to microwave irradiation in a suitable solvent or under solvent-free conditions. ijprajournal.com The rapid and efficient heating provided by microwaves can significantly reduce the reaction time from hours to minutes. lew.ro
Table 3: Analogous Examples of Microwave-Assisted Imidazole Synthesis
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Debus-Radziszewski | Benzil, Substituted Aldehydes, Ammonium Acetate | Solvent-free, Microwave Irradiation | 2,4,5-Trisubstituted Imidazoles | Excellent | ijprajournal.com |
| Cyclocondensation | Alkyl Cyanide, Ethylenediamine, Carbon Disulphide | Microwave Irradiation | 2-Substituted 2-Imidazolines | High |
Note: This table showcases the use of microwave assistance in analogous imidazole syntheses. The conditions would be optimized for the specific synthesis of this compound.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for forming carbon-nitrogen bonds and are widely used for the N-arylation of heterocycles, including imidazole. wikipedia.orgyoutube.com This method involves the reaction of an aryl halide or triflate with an amine or an N-H containing heterocycle in the presence of a palladium catalyst and a suitable ligand.
To synthesize this compound using this approach, imidazole would be coupled with a 3,5-dimethylphenyl halide (e.g., 1-bromo-3,5-dimethylbenzene or 1-iodo-3,5-dimethylbenzene). The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction. nih.govmit.edu Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com
The catalytic cycle generally involves:
Oxidative addition of the aryl halide to the Pd(0) complex.
Coordination of the imidazole to the palladium center.
Deprotonation of the imidazole N-H by a base.
Reductive elimination to form the N-arylimidazole product and regenerate the Pd(0) catalyst. wikipedia.org
A key challenge in the N-arylation of unsymmetrical imidazoles is controlling the regioselectivity. However, for the parent imidazole, this is not a concern. It has been noted that imidazoles can sometimes inhibit the formation of the active Pd(0)-ligand complex, a challenge that can be overcome by pre-activating the catalyst. nih.govmit.edu
Table 4: Representative Conditions for Palladium-Catalyzed N-Arylation of Imidazoles
| Aryl Halide | Imidazole | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 4-Bromotoluene | Imidazole | Pd2(dba)3 / L1 | NaOtBu | Dioxane | 1-(4-Tolyl)-1H-imidazole | Moderate | mit.edu |
| Aryl Bromides/Chlorides | 4-Methylimidazole | Pd2(dba)3 / L1 | K3PO4 | Dioxane | N1-Aryl-4-methylimidazoles | Good-Excellent | mit.edu |
| Aryl Halides | Imidazole | Pd/AlO(OH) NPs | KOH | H2O/IPA | N-Arylimidazoles | High | biomedres.us |
Note: This table illustrates typical conditions for the Buchwald-Hartwig amination of imidazole with various aryl halides. These conditions would serve as a starting point for the synthesis of this compound.
Cycloaddition reactions, particularly [3+2] cycloadditions, represent another important strategy for the construction of the imidazole ring. organic-chemistry.orgrsc.org These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring.
Various 1,3-dipoles and dipolarophiles can be employed to synthesize substituted imidazoles. For instance, the reaction of azomethine ylides with nitriles can lead to the formation of the imidazole core. While direct synthesis of this compound via this route might be complex, it is a powerful method for accessing highly substituted imidazole derivatives. rsc.org Another approach involves the reaction of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with imines generated in situ. organic-chemistry.org
A potential, though less direct, cycloaddition route to a precursor of this compound could involve the reaction of an appropriate 1,3-dipole with a dipolarophile, followed by subsequent modification to introduce the desired substituents.
Table 5: Analogous Examples of Cycloaddition Reactions for Imidazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Aryl-substituted TosMIC and in situ generated imine | Aldehyde and Amine | Base | 1,4,5-Trisubstituted imidazoles | organic-chemistry.org |
| Benzimidates | 2H-Azirines | ZnCl2 | Multisubstituted imidazoles | organic-chemistry.org |
| Ketenimines | Methylene Isocyanides | Base | 1,4,5-Trisubstituted imidazoles | rsc.org |
Note: This table provides examples of cycloaddition strategies for synthesizing the imidazole ring. The specific design of precursors for this compound would be required.
Electrochemical synthesis is a green and sustainable approach that utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. nih.gov In recent years, electrochemical methods have been developed for the synthesis of imidazoles. organic-chemistry.orgresearchgate.net
One such strategy involves the electrochemical oxidative tandem cyclization of readily available starting materials. For instance, 1,2,4,5-tetrasubstituted imidazoles have been synthesized via an electrochemical C(sp3)-H amination of enamines and amines under undivided electrolytic conditions. nih.gov This method avoids the use of transition metals and chemical oxidants.
Table 6: Analogous Examples of Electrochemical Imidazole Synthesis
| Starting Materials | Method | Conditions | Product Type | Reference |
| Enamines and Amines | C(sp3)-H Amination | Undivided Electrolytic Cell | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |
| 2-Mercapto-imidazoles | Desulfurization | Bromide-mediated, Undivided Cell | Imidazoles | organic-chemistry.org |
Note: This table illustrates the potential of electrochemical methods for imidazole synthesis. Specific protocols for this compound would need to be developed.
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
Regioselectivity in the synthesis of imidazole derivatives becomes critical when unsymmetrical 1,2-dicarbonyl compounds are used, as this can lead to the formation of constitutional isomers. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups towards initial condensation with the amine. For the synthesis of derivatives of this compound, careful selection of symmetrical dicarbonyl compounds like benzil or butane-2,3-dione can circumvent issues of regioselectivity for the C4 and C5 substituents. Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to be a regioselective method for the synthesis of 1,5-diaryl-1H-imidazoles. acs.org
Stereoselectivity is a key consideration when chiral centers are present in the starting materials or are formed during the reaction. For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a factor. However, if chiral aldehydes, amines, or dicarbonyl compounds are used to synthesize more complex derivatives, the formation of stereoisomers (enantiomers or diastereomers) is possible. The development of catalytic enantioselective methods for the synthesis of axially chiral imidazoles has been an area of recent interest, highlighting the potential for stereocontrolled synthesis in this class of compounds. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce the environmental impact of chemical processes. nih.gov Several strategies have been developed that could be applied to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. orientjchem.orgnih.gov This technique can be effectively used for the multi-component synthesis of imidazoles.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in a green solvent like water or glycerol, is a cornerstone of green chemistry. asianpubs.orgresearchgate.netrsc.org Solvent-free, one-pot synthesis of imidazole derivatives has been reported to be highly efficient. asianpubs.org This approach minimizes waste and the use of hazardous organic solvents.
Use of Green Catalysts: The development of reusable and environmentally benign catalysts is another important aspect of green chemistry. Various catalysts, including lactic acid and nano-magnesium aluminate spinel, have been employed for the synthesis of imidazoles, offering advantages such as high efficiency and simple work-up procedures. ijprajournal.commdpi.com
The following table summarizes some green chemistry approaches for imidazole synthesis:
| Green Chemistry Approach | Conditions | Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction time, higher yields, fewer by-products. orientjchem.orgnih.gov |
| Solvent-Free Synthesis | Heating reactants without solvent | Minimizes waste, avoids hazardous solvents. asianpubs.orgresearchgate.netrsc.org |
| Green Catalysts | Lactic acid, nano-magnesium aluminate spinel | Reusable, environmentally benign, high efficiency. ijprajournal.commdpi.com |
Optimization of Reaction Conditions and Yields for this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. wisdomlib.org For the synthesis of this compound, several parameters can be systematically varied.
Catalyst Loading: The amount of catalyst can significantly influence the reaction rate and yield. For instance, in the synthesis of 2,4,5-trisubstituted imidazoles using silicotungstic acid, the yield increased from 63% with 2.5 mol% of catalyst to 94% with 7.5 mol% of the catalyst. ijprajournal.com
Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. For the synthesis of 2,4,5-triphenyl-1H-imidazole using a urea (B33335)–ZnCl2 deep eutectic solvent, a yield of 99% was achieved at 110°C, whereas lower temperatures resulted in lower yields. ijprajournal.com
Reaction Time: Optimizing the reaction time ensures the completion of the reaction without unnecessary energy expenditure or product degradation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times. orientjchem.org
Molar Ratio of Reactants: The stoichiometry of the reactants can affect the yield. For example, in the synthesis of 2,4,5-trisubstituted imidazoles, using 2.5 mmol of ammonium acetate with 1 ml of lactic acid as a catalyst gave a 92% yield. ijprajournal.com
The following interactive data table illustrates the effect of catalyst concentration on the yield of a trisubstituted imidazole synthesis:
| Catalyst Concentration (mol%) | Yield (%) |
| 2.5 | 63 |
| 5.0 | 85 |
| 7.5 | 94 |
| 10.0 | 94 |
Data based on the synthesis of a 2,4,5-trisubstituted imidazole using silicotungstic acid as a catalyst. ijprajournal.com
Computational Chemistry and Theoretical Studies on 1 3,5 Dimethylphenyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For aromatic and heterocyclic compounds like imidazole (B134444) derivatives, these calculations can elucidate electronic structure, molecular geometry, and reactivity, which are crucial for applications in materials science and medicinal chemistry. irjweb.comnih.gov
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a related compound, 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, X-ray diffraction analysis revealed that the imidazole ring makes dihedral angles of 57.29° and 31.54° with the dimethoxyphenyl and phenyl rings, respectively. nih.gov Similar calculations for 1-(3,5-Dimethylphenyl)-1H-imidazole would predict the most stable conformation by finding the minimum energy structure on the potential energy surface. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. researchgate.netaimspress.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. aimspress.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comsemanticscholar.org
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. nih.gov For many imidazole derivatives, this energy gap is instrumental in analyzing intramolecular charge transfer (ICT) interactions. semanticscholar.org For example, theoretical studies on other imidazoles have shown that the HOMO-LUMO gap can be calculated to predict their bioactivity and chemical behavior. irjweb.com
| Compound/Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazole Derivative (B3LYP/6-311G) irjweb.com | -6.2967 | -1.8096 | 4.4871 |
| ImTPh (B3LYP/6-31G) orientjchem.org | -5.61 | -1.74 | 3.87 |
| 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide (HF/6-31G) | -7.970 | -5.115 | 2.855 |
This table presents data for related imidazole compounds to illustrate typical FMO analysis results, as specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. pesquisaonline.netepa.gov The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. pesquisaonline.net
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. pesquisaonline.net
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. pesquisaonline.net
In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electron-rich sites, appearing as red or yellow regions on the MEP map. orientjchem.org This suggests they are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms bonded to the ring often show a positive potential. orientjchem.org An MEP analysis of this compound would likely reveal the nitrogen atoms as the centers of negative potential, highlighting their role in forming intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer, hyperconjugation, and delocalization of electron density. semanticscholar.org This method examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.
Thermodynamic and Spectroscopic Property Prediction
Theoretical calculations can predict various thermodynamic properties, such as entropy, heat capacity, and zero-point vibrational energy, at different temperatures. epa.gov These predictions are based on the vibrational frequencies calculated using methods like DFT. For imidazole itself, critically evaluated thermophysical data is available, providing a baseline for understanding the properties of its derivatives. epa.gov
Furthermore, computational methods are used to predict spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. epa.gov Similarly, UV-Vis spectra can be computed to analyze electronic transitions, which are closely related to the HOMO-LUMO energy gap. nih.gov
| Thermodynamic Property | Description |
| Entropy (S) | A measure of the disorder or randomness of a system. |
| Heat Capacity (C_p, C_v) | The amount of heat required to raise the temperature of a substance by a certain amount. |
| Enthalpy (H) | The total heat content of a system. |
| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. |
This table describes key thermodynamic properties that can be predicted through computational studies.
Non-Linear Optical (NLO) Property Investigations
Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like many imidazole derivatives, are often investigated for their non-linear optical (NLO) properties. nih.govsemanticscholar.org NLO materials are crucial for applications in photonics and optoelectronics. unipi.it
Computational studies can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govsemanticscholar.org Large values of hyperpolarizability are indicative of a strong NLO response. Theoretical investigations on various triaryl imidazoles have demonstrated that a low HOMO-LUMO gap and high charge transfer contribute to enhanced NLO activity. nih.govsemanticscholar.org The investigation of this compound for NLO applications would involve calculating these parameters to assess its potential as a functional material. For example, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol found a third-order susceptibility of 2.2627 × 10⁻⁶ esu, indicating its potential as an NLO material. nih.gov
Solvent Effects and Continuum Models in Computational Studies
The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry employs various models to account for these solvent effects, with continuum models being a popular and efficient choice. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach simplifies calculations while still providing valuable insights into solute-solvent interactions. wikipedia.org
Two widely used continuum solvation models are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgwikipedia.org The PCM family of models represents the solvent as a polarizable dielectric, and different variations such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM) exist. wikipedia.org The Integral Equation Formalism (IEF-PCM) is a very common and robust version of this model. wikipedia.orgnih.gov The COSMO model, on the other hand, approximates the solvent as a conductor, which simplifies the calculation of the polarization charges at the solute-solvent boundary. wikipedia.orgscm.com
In a typical computational study of this compound, a continuum model would be applied to calculate properties such as the total energy, dipole moment, and electronic structure in different solvents. The choice of solvent is defined by its dielectric constant within the model. For instance, a study might compare the properties of the molecule in a non-polar solvent like toluene (B28343) (dielectric constant, ε ≈ 2.4) versus a polar solvent like water (ε ≈ 78.4).
The application of these models allows researchers to predict how the solvent might affect the molecule's stability, reactivity, and spectroscopic properties. For example, the calculated UV-Vis absorption spectrum of this compound would likely show a shift (either a bathochromic or hypsochromic shift) when moving from a non-polar to a polar solvent, and this can be predicted using time-dependent density functional theory (TD-DFT) combined with a continuum solvation model.
It is important to note that while these models are powerful for capturing electrostatic interactions, they may be less accurate for systems where non-electrostatic effects like specific hydrogen bonds between the solute and solvent are dominant. wikipedia.org
Below is a table illustrating how different continuum models could be set up in a computational study for this compound.
| Computational Parameter | Description | Example Application |
| Solvation Model | The specific continuum model used to simulate the solvent environment. | PCM, IEF-PCM, C-PCM, COSMO wikipedia.orgwikipedia.org |
| Solvent | The solvent being modeled, primarily defined by its dielectric constant. | Water (ε ≈ 78.4), Ethanol (B145695) (ε ≈ 24.5), Toluene (ε ≈ 2.4) |
| Cavity Type | The method used to define the boundary between the solute and the solvent continuum. | Van der Waals radii, Solvent Accessible Surface (SAS) wikipedia.org |
| Level of Theory | The quantum mechanical method used for the electronic structure calculation. | Density Functional Theory (DFT) with a specific functional (e.g., B3LYP, M06-2X), Hartree-Fock (HF) wikipedia.org |
| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | Pople-style (e.g., 6-31G(d,p)), Dunning-style (e.g., cc-pVDZ) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions. For a molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding the flexibility of the molecule.
The key flexible bond in this compound is the C-N bond connecting the dimethylphenyl ring to the imidazole ring. Rotation around this bond gives rise to different conformers, each with a specific energy. A comprehensive conformational analysis would involve mapping the potential energy surface (PES) as a function of the dihedral angle defined by atoms from both rings (e.g., C-C-N-C). This is often done through relaxed potential energy scans, where the dihedral angle is systematically varied, and the energy of the molecule is minimized at each step. mdpi.comnih.gov
The results of such a scan would reveal the low-energy (stable) and high-energy (transitional) conformations of the molecule. For instance, a planar conformation where the two rings are coplanar might be a high-energy state due to steric hindrance between the hydrogen atoms on the rings. The most stable conformer would likely have the rings twisted relative to each other at a specific angle. For a related molecule, 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, the imidazole ring was found to be rotated out of the benzene (B151609) plane by 37.18°. nih.gov While not the same molecule, this suggests that a non-planar conformation is likely for this compound as well.
MD simulations can further explore the dynamics of these conformational changes over time. By running a simulation for a sufficient duration (nanoseconds to microseconds), one can observe the molecule transitioning between different stable conformations and calculate the free energy barriers for these rotations. This provides a more realistic picture of the molecule's behavior at a given temperature than a static PES scan.
The data obtained from conformational analysis and MD simulations is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The preferred conformation can significantly influence the molecule's biological activity or its role in a chemical reaction.
The following table outlines the typical data generated from a conformational analysis of this compound.
| Parameter | Description | Hypothetical Value/Range |
| Dihedral Angle (C-C-N-C) | The angle defining the rotation between the dimethylphenyl and imidazole rings. | 0° - 360° |
| Relative Energy | The energy of a conformer relative to the most stable conformer. | 0 - 20 kcal/mol |
| Rotational Energy Barrier | The energy required to rotate from one stable conformer to another. | 5 - 15 kcal/mol |
| Stable Conformer Dihedral Angle | The dihedral angle corresponding to a local minimum on the potential energy surface. | e.g., ~40° and ~220° |
| Transition State Dihedral Angle | The dihedral angle corresponding to a maximum on the potential energy surface between two minima. | e.g., ~0° and ~180° |
Chemical Reactivity and Derivatization Strategies of the 1 3,5 Dimethylphenyl 1h Imidazole Core
Functionalization of the Imidazole (B134444) Ring of 1-(3,5-Dimethylphenyl)-1H-imidazole
The imidazole ring within the this compound structure is an electron-rich heterocycle, making it amenable to various functionalization reactions. The presence of the N-aryl group influences the regioselectivity of these transformations.
Key functionalization strategies for the imidazole ring include:
C-H Arylation: Direct arylation of the C-H bonds at the C2, C4, and C5 positions of the imidazole core is a powerful method for creating complex, multi-substituted imidazoles. nih.govresearchgate.net Palladium-catalyzed reactions often favor arylation at the C2 and C5 positions. researchgate.netresearchgate.net These reactions provide a direct route to tri- and tetra-substituted imidazoles, which are valuable in drug discovery as kinase inhibitors. nih.gov
Halogenation: The imidazole ring can be halogenated to introduce reactive handles for further cross-coupling reactions. For instance, bromination can occur at available positions on the imidazole ring, and these bromo-derivatives can then participate in reactions like Suzuki couplings. organic-chemistry.org
N-Alkylation/N-Arylation: While the N1 position is already substituted with the 3,5-dimethylphenyl group, the N3 nitrogen can be protonated to form imidazolium (B1220033) salts or alkylated under certain conditions, especially when the imidazole ring is part of a larger system or when forming N-heterocyclic carbenes (NHCs). nih.gov
Metal-Catalyzed Cross-Coupling: Functionalized imidazoles, such as those with halide substituents, can undergo various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents. nih.govresearchgate.net
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |
| C-H Arylation | Pd catalyst, aryl halide/boronic acid | C2, C4, C5 | Aryl-substituted imidazoles |
| Halogenation | NBS, NCS | C2, C4, C5 | Halo-imidazoles |
| Suzuki Coupling | Pd catalyst, boronic acid, base | C2, C4, C5 (from halo-imidazole) | Aryl/Alkyl-substituted imidazoles |
| N-Alkylation | Alkyl halide, base | N3 | Imidazolium salts |
This table is generated based on general imidazole chemistry and may be applicable to this compound.
Modifications and Substitutions on the 3,5-Dimethylphenyl Moiety
The 3,5-dimethylphenyl group of this compound can also be chemically modified. The two methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the imidazole substituent has a deactivating, meta-directing effect.
Common modification strategies include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the phenyl ring. The positions ortho and para to the methyl groups (C2', C4', C6') are the most likely sites for substitution.
Oxidation of Methyl Groups: The benzylic methyl groups can be oxidized to carboxylic acids or other functional groups, providing another avenue for derivatization.
Azo Coupling: Diazonium salts can couple with the activated phenyl ring to form azo compounds, a reaction demonstrated with similar dimethylphenol structures. researchgate.net
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |
| Nitration | HNO₃, H₂SO₄ | C2', C4', C6' | Nitro-substituted phenylimidazoles |
| Bromination | Br₂, FeBr₃ | C2', C4', C6' | Bromo-substituted phenylimidazoles |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C2', C6' | Acyl-substituted phenylimidazoles |
This table illustrates potential reactions on the dimethylphenyl ring based on general aromatic chemistry.
Synthesis of Complex Ligands Incorporating the this compound Scaffold
The this compound core is a valuable scaffold for designing complex ligands for various applications, including catalysis and medicinal chemistry. nih.govrsc.orgcore.ac.uk The imidazole nitrogen (N3) and potentially other introduced functional groups can coordinate with metal ions.
Examples of ligand synthesis strategies include:
N-Heterocyclic Carbene (NHC) Ligands: Deprotonation of the corresponding imidazolium salt at the C2 position yields a highly nucleophilic NHC, which are widely used as ligands for transition metals in catalysis. nih.gov
Multidentate Ligands: By introducing additional coordinating groups onto either the imidazole or the phenyl ring, multidentate ligands can be synthesized. rsc.org For example, introducing an aminomethyl group at the C4 position of the imidazole can create a bidentate ligand. nih.gov
Schiff Base Ligands: Functionalization of the scaffold with aldehyde or amine groups allows for the formation of Schiff base ligands, which can form stable complexes with a variety of metal ions. core.ac.uk
| Ligand Type | Synthetic Strategy | Coordinating Atoms |
| N-Heterocyclic Carbene (NHC) | Deprotonation of C2-H in imidazolium salt | C2 |
| Bidentate N,N' Ligands | Introduction of a pyridine (B92270) or amine group | N3 of imidazole, N of additional group |
| Schiff Base Ligands | Condensation of an introduced aldehyde/amine | N3 of imidazole, N of imine |
This table provides examples of ligand types that can be synthesized from the this compound scaffold.
Heterocyclic Annulation and Fusion Reactions Involving this compound
Heterocyclic annulation and fusion reactions offer a pathway to construct more complex, polycyclic systems based on the this compound core. These reactions can significantly expand the chemical space and lead to novel structures with unique biological or material properties.
Key annulation strategies include:
[3+2] Cycloadditions: Rhodium(II)-catalyzed [3+2] annulation reactions between imidazole derivatives (acting as the 2-atom component) and three-atom components like diazo compounds can lead to fused heterocyclic systems. researchgate.net For example, reactions with 4-diazoisochroman-3-imines can yield isochromeno[3,4-d]imidazoles. researchgate.net
Intramolecular Cyclizations: If appropriate functional groups are present on both the imidazole and the phenyl rings, intramolecular cyclization can lead to fused ring systems.
Multi-component Reactions: One-pot, multi-component reactions can be employed to build fused heterocyclic systems in a single step, offering an efficient route to complex molecules. dntb.gov.ua
Reaction Mechanisms of Derivatization Pathways for this compound
Understanding the reaction mechanisms is crucial for controlling the regioselectivity and efficiency of derivatization reactions.
Electrophilic Substitution on Imidazole: The mechanism involves the attack of an electrophile on the electron-rich imidazole ring, followed by the loss of a proton to restore aromaticity. The regioselectivity is influenced by the electronic effects of the N-aryl substituent.
Metal-Catalyzed C-H Functionalization: These reactions typically proceed through a catalytic cycle involving steps such as oxidative addition of the catalyst to a C-H bond, coordination of the coupling partner, and reductive elimination to form the product and regenerate the catalyst. researchgate.net
N-Arylation Mechanism: Copper- or palladium-catalyzed N-arylation of imidazoles generally involves the formation of a metal-amide intermediate, followed by reaction with an aryl halide. researchgate.netresearchgate.net
Annulation Reactions: The mechanism of [3+2] cycloadditions often involves the formation of a reactive intermediate, such as a rhodium carbene, which then reacts with the imidazole ring. researchgate.net
A proposed catalytic cycle for the N-arylation of an imidazole is a key example of these complex mechanisms. researchgate.net
Advanced Applications of 1 3,5 Dimethylphenyl 1h Imidazole in Catalysis and Material Science
Role as Ligands in Transition Metal Catalysis
The imidazole (B134444) moiety within 1-(3,5-Dimethylphenyl)-1H-imidazole makes it an excellent N-heterocyclic ligand for coordinating with transition metals. This coordination is crucial for the development of novel catalysts with enhanced activity and selectivity.
Design and Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving imidazole derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. ajol.info For instance, transition metal complexes can be prepared by reacting this compound with various metal chlorides, nitrates, or perchlorates in solvents like ethanol (B145695) or methanol. ajol.inforesearchgate.net The resulting complexes can exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the reaction conditions. ajol.info
The synthesis of these complexes is often characterized by various spectroscopic and analytical techniques, including:
Elemental Analysis (CHNS): To determine the elemental composition of the complex. ajol.info
FT-IR Spectroscopy: To identify the coordination of the imidazole nitrogen to the metal center. ajol.inforesearchgate.net
UV-Vis Spectroscopy: To study the electronic transitions within the complex. ajol.inforesearchgate.net
¹H-NMR Spectroscopy: To characterize the ligand environment in the complex. ajol.info
X-ray Crystallography: To determine the precise three-dimensional structure of the complex. researchgate.net
A general synthetic route involves refluxing a solution of the this compound ligand with a metal salt for a specific duration to facilitate the formation of the complex. ajol.info The resulting solid product can then be isolated, purified, and characterized.
Catalytic Activity and Mechanism of this compound-Based Catalysts
Complexes of this compound with transition metals like palladium have shown catalytic activity in cross-coupling reactions, such as the Mizoroki-Heck reaction. mdpi.com The electronic properties of the ligand, influenced by the electron-donating dimethylphenyl group, can impact the catalytic cycle. Electron-withdrawing groups on the phenyl ring of similar imidazole-based ligands have been shown to affect the catalytic activity by strengthening the metal-ligand bond. mdpi.com
The mechanism of catalysis often involves the in-situ generation of a catalytically active Pd(0) species from the Pd(II) precursor complex. mdpi.com The imidazole ligand plays a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination.
Interactions with Nanomaterials for Advanced Applications
The interaction of this compound with nanomaterials, particularly semiconductor nanocrystals, opens up possibilities for creating novel hybrid materials with tailored properties for various applications.
Adsorption Mechanisms of this compound on Nanocrystal Surfaces (e.g., ZnO)
Imidazole derivatives can strongly adsorb onto the surface of zinc oxide (ZnO) nanoparticles. nih.gov This adsorption is primarily driven by the chemical affinity between the nitrogen atom of the imidazole ring and the zinc ions on the ZnO surface. nih.gov The interaction can be further understood through various characterization techniques like absorption and fluorescence spectroscopy, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX). nih.gov The adsorption process can influence the morphology and surface properties of the ZnO nanocrystals. The Langmuir kinetic model has been used to describe the adsorption of similar molecules onto ZnO, suggesting a chemisorption process. researchgate.net
Influence on Electronic and Photophysical Properties of Hybrid Materials
The adsorption of imidazole derivatives onto ZnO nanoparticles can significantly alter the electronic and photophysical properties of the resulting hybrid material. nih.gov This interaction can lead to a lowering of the HOMO and LUMO energy levels of the imidazole derivative. nih.gov A key phenomenon observed is the photo-induced electron transfer (PET) from the photo-excited imidazole derivative to the conduction band of the ZnO nanoparticle. nih.gov This process can result in enhanced fluorescence of the hybrid material. nih.gov The properties of these hybrid materials are also influenced by the surface characteristics of the nanoparticles, such as hydrophobicity. nih.gov
Luminescent Properties and Applications in Optoelectronic Devices (e.g., OLEDs)
The inherent luminescent properties of this compound and its derivatives make them promising candidates for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs).
Imidazole-based compounds are known for their excellent electrochemical and photoluminescent properties, thermal stability, and the ease with which their structure can be modified. researchgate.net These characteristics are highly desirable for materials used in OLEDs. researchgate.netmetu.edu.tr The emission color of OLEDs can be tuned by modifying the chemical structure of the imidazole derivative. researchgate.net For instance, different substituents on the imidazole core can lead to blue-emitting materials. metu.edu.tr
Development of Chemosensors and Recognition Elements
The exploration of imidazole-based compounds for the development of chemosensors and recognition elements is an active area of research. While the specific compound This compound has not been extensively documented in dedicated chemosensor studies, the broader class of imidazole derivatives serves as a valuable framework for understanding its potential in this advanced application. The inherent coordination capabilities of the imidazole ring's nitrogen atoms make these structures promising candidates for selective binding and signaling of various analytes, including metal ions and anions.
Research into structurally similar imidazole derivatives provides insights into the potential mechanisms and applications. For instance, studies on other substituted imidazoles have demonstrated their efficacy as fluorescent chemosensors. These sensors typically operate on principles such as chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHQF), where the binding of an analyte to the imidazole-based ligand results in a detectable change in its photophysical properties.
One related study focused on 4,5-diphenyl-1H-imidazole derivatives as fluorescent chemosensors for the selective detection of iron(III) ions. In this case, the interaction between the imidazole core and Fe³⁺ led to a discernible quenching of fluorescence, allowing for quantitative detection. The binding constant for this interaction was determined, providing a measure of the sensor's affinity for the target ion. Another investigation into a 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole was part of an effort to create highly sensitive chemosensors for transition metal ions, highlighting the scientific interest in this class of compounds for sensing applications.
Furthermore, novel 2,4,5-triheteroarylimidazoles have been synthesized and evaluated for their chemosensory abilities towards various ions. Preliminary studies with these compounds in aqueous media revealed fluorescence enhancement in the presence of certain anions and cations, while fluorescence quenching was observed with others, such as Cu²⁺. These findings underscore the versatility of the imidazole scaffold in designing selective recognition elements.
Although direct research on This compound as a chemosensor is not available, the established principles from related compounds suggest a strong potential for its use in this field. The 3,5-dimethylphenyl substituent could influence the electronic properties and steric environment of the imidazole ring, potentially tuning its selectivity and sensitivity towards specific analytes. Future research could focus on synthesizing and characterizing this compound's interactions with various ions to elucidate its specific chemosensory capabilities.
Mechanistic Investigations of Biological Activity of 1 3,5 Dimethylphenyl 1h Imidazole Derivatives in Model Systems
In Vitro Enzyme Inhibition Studies
The ability of 1-(3,5-dimethylphenyl)-1H-imidazole derivatives to inhibit specific enzymes is a key area of research, providing insight into their mechanism of action at a molecular level.
Inhibition of Urease from Helicobacter pylori by this compound Derivatives
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach, where its survival in the extremely acidic environment is dependent on the activity of its urease enzyme. nih.gov This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, thereby neutralizing gastric acid and allowing the bacterium to thrive. nih.govnih.gov The essential role of urease in H. pylori colonization makes it a prime target for the development of novel antimicrobial therapies aimed at eradicating this pathogen, which is linked to gastritis, peptic ulcers, and gastric cancer. nih.govnih.gov
One notable derivative, 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide, has been identified as a potent inhibitor of H. pylori urease (HpU). nih.govnih.gov This compound, also referred to as DJM or U-SHA, serves as a classic inhibitor in studies evaluating the enzyme's active site. nih.gov Its inhibitory action is crucial for disrupting the bacterium's primary survival mechanism in the stomach.
Cryo-Electron Microscopy and Structural Insights into Enzyme-Inhibitor Interactions
To understand the precise mechanism of inhibition, high-resolution structural studies are indispensable. Cryo-electron microscopy (cryo-EM) has been employed to visualize the interaction between H. pylori urease and its inhibitors at near-atomic detail. A cryo-EM structure of the H. pylori urease complexed with the inhibitor 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (U-SHA) has been resolved to 2.0 Å. nih.gov
This high-resolution map provides a detailed view of the inhibitor bound within the enzyme's active site. nih.gov The active site of urease contains two nickel ions (Ni²⁺) that are essential for catalysis. nih.govnih.gov The structural data reveals how the inhibitor coordinates with these metal ions and surrounding amino acid residues, effectively blocking the access of the natural substrate, urea. Such detailed structural information is critical for rational drug design, enabling the development of new, more potent, and specific urease inhibitors. nih.govnih.gov
Inhibition of p38 MAP Kinase by Imidazole (B134444) Derivatives
The p38 mitogen-activated protein (MAP) kinase is a central enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Consequently, inhibiting p38 MAP kinase is considered a promising therapeutic strategy for managing chronic inflammatory diseases like rheumatoid arthritis. nih.gov
Imidazole derivatives are a well-established class of p38 MAP kinase inhibitors. nih.govresearchgate.net These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase. nih.gov The core imidazole scaffold is crucial for this activity, and modifications at various positions on the ring are explored to enhance potency and selectivity. nih.gov For instance, pyridinyl imidazole compounds are a widely studied class of p38 inhibitors. nih.gov The development of novel imidazole-based inhibitors, including those with substituted phenyl rings, is an active area of research aimed at creating new anti-inflammatory agents. nih.govnih.gov While direct studies on this compound itself are not detailed, its structural class is highly relevant to this target.
Antimicrobial Activity Investigations in Model Systems
Derivatives of this compound belong to the broader class of imidazole-containing compounds, which are known for their wide-ranging antimicrobial properties. nih.govnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, M. tuberculosis)
The imidazole moiety is a core component of many compounds investigated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The inhibition of H. pylori (a Gram-negative bacterium) urease by a this compound derivative is a targeted antibacterial strategy. nih.gov
Broader studies on various imidazole derivatives have demonstrated efficacy against a range of pathogenic bacteria. For example, certain 4,5-diphenylimidazole (B189430) derivatives have shown potent activity against the Gram-positive bacterium Staphylococcus aureus, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, making it more potent than the reference drug ciprofloxacin (B1669076) in that study. scirp.org Other imidazole hybrids have been tested against Escherichia coli (Gram-negative), S. aureus, and Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov The results, often presented as MIC values, indicate that the antibacterial potency is highly dependent on the specific substitutions on the imidazole and associated phenyl rings. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Imidazole Derivatives
| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 4,5-Diphenylimidazole derivative (6d) | Staphylococcus aureus | 4 μg/mL | scirp.org |
| 4,5-Diphenylimidazole derivative (6c) | Staphylococcus aureus | 16 μg/mL | scirp.org |
| 4,5-Diphenylimidazole derivative (6c) | Enterococcus faecalis | 16 μg/mL | scirp.org |
| 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | Mycobacterium tuberculosis H37Rv | Interesting antitubercular activity | nih.gov |
| 5-Nitroimidazole/pyrrole hybrids (2a-d) | Staphylococcus aureus (multi-drug resistant) | 20-40 µM | nih.gov |
| 5-Nitroimidazole/pyrrole hybrids (2a-f) | Escherichia coli | 40-70 µM | nih.gov |
Antifungal Activity Against Various Fungal Strains
Azole compounds, including imidazoles, are a cornerstone of antifungal therapy. researchgate.net They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. researchgate.net
Derivatives of this compound fall within this class of potent antifungal agents. Studies on related structures, such as 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives, have shown potent in vitro activity against a wide variety of yeasts and dermatophytes. nih.gov These compounds were particularly effective against Trichophyton and Microsporum species, Epidermophyton floccosum, and Candida stellatoidea, with moderate to potent activity against Aspergillus fumigatus and Candida albicans. nih.gov The most potent analogues in one study displayed MIC values ranging from 0.2 to 7.0 µg/mL. nih.gov Other studies on different imidazole derivatives have confirmed activity against various Candida species and Cryptococcus neoformans. nih.govnih.gov
Table 2: Antifungal Activity of Selected Imidazole Derivatives
| Derivative Class | Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| bis(4-chlorophenyl) isoxazolidine (B1194047) analogues (18, 19) | Various yeasts and dermatophytes | 0.2 - 7.0 µg/mL | nih.gov |
| Quaternary salt derivative (6c) | Cryptococcus neoformans | 8 µg/mL | nih.gov |
| Quaternary salt derivatives (6a-c, 12, 14) | Candida albicans | 32 µg/mL | nih.gov |
| 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | Candida albicans (clinical strain) | Excellent antifungal activity | nih.gov |
Proposed Mechanisms of Antimicrobial Action (e.g., Metal Ion Chelation)
The antimicrobial efficacy of imidazole derivatives is attributed to several potential mechanisms, with metal ion chelation being a prominent hypothesis. The imidazole ring, a nitrogenous heterocycle, is an effective ligand capable of coordinating with various metal ions essential for microbial survival and enzymatic function. nih.govresearchgate.net
It is proposed that these compounds exert their antimicrobial effect by sequestering divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). These ions are critical cofactors for numerous metabolic enzymes in bacteria and fungi. By chelating these ions, the imidazole derivatives can disrupt vital cellular processes, including respiration and DNA replication, ultimately leading to microbial cell death.
Studies on related azole compounds have demonstrated that their metal complexes often exhibit enhanced antimicrobial activity compared to the ligands alone. researchgate.netjocpr.commdpi.com For instance, copper(II) complexes of 5-nitroimidazole derivatives have been synthesized and shown to act as bidentate ligands, coordinating the copper ion through a nitrogen atom of the imidazole ring and a carbonyl group. jocpr.com Similarly, metal-organic frameworks (MOFs) constructed with Cu(II) and triazole ligands have shown significant antibacterial properties, attributed to the multiple toxic effects induced by the copper ions once released or exposed to the bacterial cells. nih.gov This body of evidence supports the theory that the ability to interfere with metal ion homeostasis is a key component of the antimicrobial action of this compound and its derivatives.
Anticancer Potential in Cell Line Models
The anticancer properties of this compound derivatives are being extensively investigated through various in vitro models, revealing their ability to inhibit cancer cell growth and induce cell death through multiple pathways.
The cytotoxic potential of imidazole derivatives has been evaluated against a panel of human cancer cell lines, including lung carcinoma (A549), cervical adenocarcinoma (HeLa), and breast adenocarcinoma (MCF-7). These assays, typically the MTT or similar colorimetric assays, measure the concentration of the compound required to inhibit the growth of 50% of the cancer cell population (IC₅₀).
Numerous studies have reported that novel imidazole derivatives exhibit significant antiproliferative activity, with some compounds demonstrating greater potency than established chemotherapeutic drugs like 5-Fluorouracil (5-FU). nih.gov For example, certain benzimidazole (B57391) sulfonamides have shown IC₅₀ values in the low micromolar to nanomolar range against A549, HeLa, and MCF-7 cell lines. nih.gov Hybrids incorporating imidazole and triazole motifs have also displayed potent cytotoxicity against HeLa and MCF-7 cells. nih.gov
Table 1: Selected In Vitro Cytotoxicity of Imidazole Derivatives
| Compound Series | Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Imidazole-2-thione derivative (Compound 5) | MCF-7 | 6.81 | semanticscholar.org |
| Imidazole-2-thione derivative (Compound 5) | HepG2 | 8.12 | semanticscholar.org |
| Benzimidazole Sulfonamide (Compound 22) | A549 | 0.15 | nih.gov |
| Benzimidazole Sulfonamide (Compound 22) | HeLa | 0.21 | nih.gov |
| Benzimidazole Sulfonamide (Compound 22) | MCF-7 | 0.17 | nih.gov |
| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |
| Benzimidazole derivative (se-182) | MCF-7 | >200 | jksus.org |
| Imidazole-Triazole Hybrid (Compound 4e) | HeLa | 11.23 | nih.gov |
This table is illustrative and compiles data from different studies on various imidazole derivatives, not exclusively this compound.
A key mechanism underlying the anticancer activity of imidazole derivatives is the induction of apoptosis, or programmed cell death. Targeting apoptotic pathways is a highly effective strategy in cancer therapy as it eliminates malignant cells without causing widespread inflammation and damage to surrounding tissues. nih.gov
Research has shown that certain imidazole derivatives trigger the intrinsic apoptotic pathway, which is centered around the mitochondria. nih.gov A critical event in this pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is an anti-apoptotic protein that prevents cell death by sequestering pro-apoptotic proteins. nih.gov Studies on a particularly potent imidazole derivative, compound 4f, demonstrated that it induces apoptosis in cancer cells by decreasing the expression of Bcl-2. nih.gov This downregulation of Bcl-2 disrupts the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors and subsequent activation of caspases, the executioner enzymes of apoptosis. nih.gov
In addition to inducing apoptosis, derivatives of this compound can exert their anticancer effects by halting the cell division cycle. Uncontrolled proliferation is a hallmark of cancer, and forcing a cell to arrest its cycle provides an opportunity to trigger cell death pathways.
Flow cytometry analyses have revealed that treatment with specific imidazole derivatives can cause cancer cells to accumulate at distinct phases of the cell cycle. For example, certain N-1 arylidene amino imidazole-2-thiones were found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. semanticscholar.org This arrest prevents the cells from entering mitosis and dividing. Often, this G2/M arrest is accompanied by a significant increase in the population of cells in the pre-G1 phase, which is indicative of apoptosis. semanticscholar.org Other studies on benzimidazole derivatives have also confirmed their ability to effectively suppress cell cycle progression in A549 lung cancer cells, often by inhibiting key regulatory proteins like Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com
A more recently explored mechanism for the anticancer action of imidazole derivatives is the inhibition of epigenetic enzymes, particularly histone deacetylases (HDACs). nih.gov HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.
The imidazole scaffold is being investigated as a framework for designing novel HDAC inhibitors. nih.gov The mechanism of action is often inferred by the presence of specific chemical groups. For instance, incorporating a hydroxamic acid moiety onto the imidazole structure would strongly suggest HDAC inhibition as a mode of action. Hydroxamic acids are potent zinc-chelating groups that bind to the zinc ion in the active site of most HDAC enzymes, thereby blocking their activity. By inhibiting HDACs, these imidazole derivatives could restore the normal expression of silenced tumor suppressor genes, leading to decreased proliferation and increased apoptosis in cancer cells. nih.gov
Molecular Docking and Virtual Screening Studies with Biological Macromolecules
Computational methods such as molecular docking and virtual screening are invaluable tools for elucidating the mechanisms of action of this compound derivatives at a molecular level. researchgate.netmdpi.commdpi.com These in silico techniques predict the preferred binding orientation and affinity of a ligand (the imidazole derivative) within the active site of a biological target (a protein or enzyme).
Virtual screening of large compound libraries has been used to identify novel imidazole-based hits targeting specific proteins crucial for disease progression. nih.govbenthamscience.comresearchgate.net Subsequent molecular docking studies provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
These studies have explored a range of biological targets:
Antimicrobial Targets: Imidazole derivatives have been docked into the active site of enzymes like GlcN-6-P synthase, which is essential for bacterial cell wall synthesis, to rationalize their antibacterial activity. researchgate.net
Anticancer Targets: A multitude of cancer-related proteins have been investigated. Derivatives have been docked into the ligand-binding domain of the estrogen receptor, a key target in hormone-dependent breast cancer (MCF-7). researchgate.net Other significant targets include protein kinases like EGFR, whose inhibition can block proliferation and induce apoptosis nih.govmdpi.com, and GSK-3β, another kinase implicated in cancer pathways. nih.gov
These computational studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective derivatives.
Table 2: Examples of Molecular Docking Studies with Imidazole Derivatives
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Imidazole-pyrazole derivatives | GlcN-6-P synthase (Antimicrobial) | Good binding affinity in the active pocket, suggesting inhibitory potential. | researchgate.net |
| Diphenyl-imidazole derivative | Estrogen Receptor (Anticancer) | Compound fits well within the receptor, explaining activity against MCF-7 cells. | researchgate.net |
| Benzimidazole-oxadiazole derivatives | EGFR Kinase (Anticancer) | Compounds show interactions similar to the known inhibitor erlotinib (B232) at the active site. | nih.govmdpi.com |
| Imidazole-triazole hybrids | GSK-3β (Anticancer) | Hybrids showed good binding scores, suggesting potential as GSK-3β inhibitors. | nih.gov |
Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts
Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for this compound and its derivatives in non-clinical contexts. While research exists for a broad range of imidazole-containing compounds, data focusing specifically on the influence of substitutions on the this compound scaffold is not publicly available.
The field of medicinal chemistry has seen considerable investigation into various classes of phenyl-imidazole derivatives, exploring their potential as therapeutic agents. These studies, while not directly addressing the target compound, provide a foundational understanding of how structural modifications on the phenyl and imidazole rings can influence biological activity. For instance, research on 2-phenyl-1H-benzo[d]imidazole derivatives has identified inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. rsc.org Similarly, systematic studies of 4-phenyl-imidazole derivatives have led to the development of potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a target for cancer immunotherapy. nih.gov
Furthermore, investigations into imidazole-phenazine derivatives have revealed compounds with inhibitory activity against the NS2B-NS3 protease of the Dengue virus. nih.gov Other research has focused on fused imidazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR) for potential anticancer applications. nih.gov These examples underscore the general principle that the nature and position of substituents on the phenyl and imidazole rings are critical determinants of biological activity and target specificity. However, without direct experimental data on this compound derivatives, any discussion of their specific SAR would be purely speculative.
Due to the lack of specific research on this compound and its derivatives, no data tables of research findings can be provided.
Future Research Directions and Perspectives for 1 3,5 Dimethylphenyl 1h Imidazole Chemistry
Development of Novel Synthetic Methodologies
While classical methods for synthesizing N-aryl imidazoles are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic protocols. Key areas for advancement include:
Greener Synthesis: A significant push is expected towards environmentally benign synthesis. This involves exploring water-based reaction media, often in combination with co-solvents like isopropyl alcohol to enhance solubility. biomedres.us The use of ultrasound to promote the reaction is another green technique that can lead to high yields in shorter timeframes. biomedres.us
Heterogeneous Catalysis: The development of recoverable and reusable catalysts is a major goal. Nanoparticle-based catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)), offer high stability and can be easily separated from the reaction mixture for subsequent use, increasing economic viability and reducing metal waste. biomedres.us
One-Pot Reactions: Future methodologies will likely favor one-pot syntheses that minimize intermediate purification steps, saving time and resources. For instance, copper-catalyzed one-pot reactions of aryl alkyl ketones with inorganic nitrogen sources like ammonium (B1175870) carbonate can form imidazole (B134444) derivatives through C-H activation and oxidative C-C cleavage. rsc.orgresearchgate.net
Expanding Substrate Scope: Research should aim to broaden the range of compatible starting materials and functional groups. rsc.org Developing regiochemically flexible methods to access various imidazole substitution patterns under mild conditions will be crucial. rsc.org This includes catalyst systems that tolerate sensitive functional groups, enabling the synthesis of more complex and diverse derivatives of 1-(3,5-Dimethylphenyl)-1H-imidazole.
| Synthetic Approach | Catalyst/Reagent | Key Advantages |
| Ullmann-type Coupling | Pd/AlO(OH) Nanoparticles | Environmentally friendly (H2O/IPA solvent), reusable catalyst, high yields. biomedres.us |
| From Ketones | Copper(I/II) salts, (NH4)2CO3 | One-pot synthesis, uses simple starting materials, C-C bond cleavage. rsc.orgresearchgate.net |
| Multi-component Reactions | Metal-free or Metal-catalyzed | High atom economy, access to complex substitution patterns, regiocontrol. rsc.org |
Exploration of New Chemical Reactivities and Derivatizations
The this compound scaffold offers multiple sites for further chemical modification. Future work should systematically explore these possibilities to generate a library of novel compounds with tailored properties.
C-H Functionalization: Direct arylation of the imidazole ring is a powerful tool for creating complex molecules. nih.gov Research into regioselective C-H arylation, particularly at the C5 position, using palladium catalysis can yield a variety of 1,5-diaryl-1H-imidazoles. nih.gov Exploring different catalysts and directing groups could allow for selective functionalization at other positions (C2 or C4) of the imidazole ring.
Derivatization of the Phenyl Ring: The dimethylphenyl ring provides opportunities for further substitution. Electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups, which can then serve as handles for subsequent cross-coupling reactions or other transformations.
N-Heterocyclic Carbene (NHC) Formation: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. nih.gov Future work could involve the deprotonation of the corresponding imidazolium (B1220033) salt of this compound to generate a novel NHC. The steric and electronic properties of this specific NHC could then be evaluated in various catalytic applications.
Pi-Extension Strategies: Inspired by work on other aromatic systems, future research could explore the use of this compound as a building block in the synthesis of larger, conjugated structures and macrocycles. acs.org This could involve strain-induced pi-extension reactions to create novel polycyclic aromatic hydrocarbons with unique photophysical properties. acs.org
Advanced Computational Modeling and Prediction of Properties
In silico methods are indispensable tools for accelerating the discovery and design of new molecules. Advanced computational modeling will play a pivotal role in understanding and predicting the behavior of this compound and its derivatives.
DFT Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate bond dissociation energies, and determine the dihedral angles between the phenyl and imidazole rings, which influences molecular packing and intermolecular interactions. nih.govnih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for designing derivatives with specific biological activities. By correlating calculated molecular descriptors (e.g., lipophilicity, electronic parameters, steric factors) with experimentally determined activity, predictive models can be built to guide the synthesis of more potent and selective compounds. nih.gov
Reaction Mechanism Elucidation: Computational chemistry can provide deep insights into reaction mechanisms. rsc.org For instance, modeling the energy profiles of proposed synthetic pathways or biological interactions can help to validate experimental findings and rationalize observed outcomes, such as the formation of zwitterionic intermediates in addition reactions. rsc.org
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity, Structural Analysis | Electron density distribution, optimal geometry, reaction energy barriers, dihedral angles. nih.govnih.gov |
| QSAR | Drug Design, Materials Science | Biological activity, ADME properties, selectivity. nih.gov |
| Molecular Dynamics (MD) | Biological Interactions | Binding affinities to target proteins, conformational changes, interaction modes. |
Expanding Applications in Catalysis and Advanced Materials
The unique structure of this compound makes it a promising candidate for applications in catalysis and materials science, areas that are currently underexplored for this specific compound.
Ligands for Homogeneous Catalysis: As mentioned, the corresponding N-heterocyclic carbene (NHC) could serve as a ligand for transition metals like palladium, iridium, or copper. researchgate.netnih.govnih.gov These complexes could be screened for catalytic activity in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activations. The 3,5-dimethylphenyl group would provide specific steric bulk that could influence the selectivity and stability of the catalyst.
Artificial Enzymes: The imidazole moiety is a key catalytic residue in many natural enzymes. Future research could explore incorporating derivatives of this compound into protein scaffolds to create artificial metalloenzymes or organocatalysts for reactions like Friedel-Crafts alkylations. nih.gov
Metal-Organic Frameworks (MOFs): While research has focused on simpler imidazole linkers, functionalized imidazoles could be used to construct novel MOFs. rsc.org A cobalt-based zeolite imidazolate framework, for example, has shown excellent performance as a heterogeneous catalyst. rsc.org Using this compound as a linker could lead to MOFs with tailored pore sizes and chemical environments, potentially useful for gas storage, separation, or heterogeneous catalysis.
Organic Electronics and Polymers: The conjugated pi-system of the aryl-imidazole core suggests potential applications in organic electronics. Derivatives could be synthesized and incorporated into polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Deepening Mechanistic Understanding of Biological Interactions in Model Systems
While many N-aryl imidazoles have known biological activities, the specific interactions of this compound with biological targets remain to be elucidated. nih.govresearchgate.net Future research should focus on mechanistic studies in well-defined model systems.
Enzyme Inhibition Studies: Given that many imidazole-containing compounds inhibit metalloenzymes or cytochrome P450 enzymes, future work should screen this compound and its derivatives against a panel of relevant enzymes, such as carbonic anhydrase or acid ceramidase. nih.govacs.org Kinetic studies could then be employed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants. acs.org
Structure-Based Design: If a promising biological target is identified, X-ray crystallography or NMR spectroscopy could be used to solve the structure of the compound bound to the target protein. nih.gov This structural information is invaluable for understanding the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and for designing second-generation compounds with improved potency and selectivity. nih.gov
Biophysical Interaction Analysis: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target biomolecule in real-time, providing a deeper understanding of the molecular recognition process.
Proteomics and Cellular Analysis: In cellular models, proteomics analysis can reveal changes in protein expression levels upon treatment with the compound. acs.org This can help identify the cellular pathways affected by the molecule and uncover its mechanism of action, as demonstrated in studies where an aryl imidazolyl urea (B33335) scaffold was shown to alter proteins related to growth factor receptors. acs.org
Q & A
Q. What are the established synthetic routes for 1-(3,5-Dimethylphenyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common route is the reaction of 3,5-dimethylbenzenesulfonyl chloride with imidazole derivatives under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonylation improves regioselectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Molar Ratios : A 1:1.2 molar ratio of imidazole to sulfonyl chloride minimizes side products.
| Key Reaction Parameters | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 0–5°C | 65–75% |
| Base | Triethylamine | 70–80% |
| Solvent | Dichloromethane | 60–70% |
Q. What spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer: Combined spectroscopic and crystallographic methods are essential:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at 3,5-positions on the phenyl ring) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.363–1.405 Å) and dihedral angles (e.g., 77.61° between imidazole and aryl rings) .
- FT-IR : Identifies functional groups (e.g., C–H stretching at 3050 cm for aromatic systems) .
Advanced Research Questions
Q. How do substitution patterns influence crystal packing and intermolecular interactions?
Methodological Answer: Crystal packing is governed by steric and electronic effects:
- Methyl Groups : 3,5-Dimethylphenyl substituents induce steric hindrance, reducing π-π stacking but promoting C–H···π interactions (distance: 3.2–3.5 Å) .
- Hydrogen Bonding : N–H···O/F interactions stabilize lattice structures (e.g., N1–H1···F1: 2.89 Å in fluorophenyl derivatives) .
- Dihedral Angles : Planar imidazole rings (deviation <0.002 Å) tilt at 26.93–77.61° relative to aryl rings, affecting molecular symmetry .
Q. Table: Key Crystallographic Parameters
| Parameter | Value Range | Source |
|---|---|---|
| C–C Bond Lengths | 1.363–1.405 Å | |
| Dihedral Angles | 26.93°–77.61° | |
| Unit Cell Volume | 2147.98–3223.58 Å |
Q. What computational strategies predict binding affinity to biological targets like EGFR?
Methodological Answer: Molecular docking and ADMET profiling are critical:
- Docking Software : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds between imidazole N and EGFR Lys745) .
- Pharmacophore Mapping : Identifies essential features (e.g., hydrophobic methyl groups enhance binding to kinase domains) .
- ADMET Analysis : Predicts bioavailability (e.g., LogP <3 for blood-brain barrier penetration) and toxicity (AMES test for mutagenicity) .
Q. Table: Docking Scores for Imidazole Derivatives
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| 2-Phenyl-1H-benzo[d]imidazole | -8.2 | EGFR (PDB: 1M17) |
| 4-Fluorophenyl derivative | -9.1 | EGFR (PDB: 4HJO) |
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Methodological Answer: Electron-donating groups (e.g., methyl) activate the imidazole ring:
Q. Mechanistic Insight :
- Nucleophilic Attack : Methyl groups at 3,5-positions direct electrophiles to the para position via steric and electronic effects.
- Reaction Kinetics : Second-order rate constants (k) correlate with Hammett σ values (ρ = -1.2 for aryl-substituted derivatives) .
Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives?
Methodological Answer: Contradictions arise from variations in assay conditions or structural analogs:
- Dose-Response Analysis : Compare IC values under standardized conditions (e.g., Wiskostatin inhibits N-WASP at 10 µM but shows cytotoxicity at >50 µM) .
- Structural Modifications : Introduce polar groups (e.g., -OH) to reduce off-target effects while retaining activity .
- Meta-Analysis : Cross-reference crystallographic data with bioactivity datasets to identify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
